4-(AZEPAN-1-YL)-3-(4-CHLOROBENZENESULFONYL)QUINOLINE
CAS No.: 866895-08-1
Cat. No.: VC7120782
Molecular Formula: C21H21ClN2O2S
Molecular Weight: 400.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866895-08-1 |
|---|---|
| Molecular Formula | C21H21ClN2O2S |
| Molecular Weight | 400.92 |
| IUPAC Name | 4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline |
| Standard InChI | InChI=1S/C21H21ClN2O2S/c22-16-9-11-17(12-10-16)27(25,26)20-15-23-19-8-4-3-7-18(19)21(20)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14H2 |
| Standard InChI Key | ONCCGIYSNKQAKZ-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline is a complex organic compound featuring a quinoline core substituted with an azepane ring and a chlorophenyl sulfonyl group. This compound is of interest in various scientific fields due to its potential biological activities and applications in chemistry and medicine.
Synthesis Methods
The synthesis of 4-(azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline typically involves multi-step organic reactions. A common method starts with the quinoline core, which undergoes sulfonylation with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to nucleophilic substitution with azepane under reflux conditions to yield the final product.
Chemical Reactions and Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be achieved using strong oxidizing agents like potassium permanganate, while reduction can be performed with lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. Nucleophilic substitution reactions can occur at the quinoline core or the sulfonyl group, depending on the reaction conditions.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Quinoline N-oxide derivatives |
| Reduction | Lithium aluminum hydride | Dry ether | Reduced quinoline derivatives |
| Substitution | Sodium hydride in DMF | Various nucleophiles | Substituted quinoline derivatives |
Biological Activities and Applications
4-(Azepan-1-yl)-3-(4-chlorobenzenesulfonyl)quinoline has been explored for its potential biological activities, including enzyme inhibition and receptor modulation. It may exhibit anti-inflammatory and anticancer properties by interacting with specific molecular targets such as enzymes or receptors.
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Binding to active sites | Therapeutic applications |
| Receptor Modulation | Interaction with binding sites | Modulation of cellular pathways |
| Anti-inflammatory | Inhibition of inflammatory pathways | Treatment of inflammatory conditions |
| Anticancer | Induction of apoptosis in cancer cells | Cancer therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume